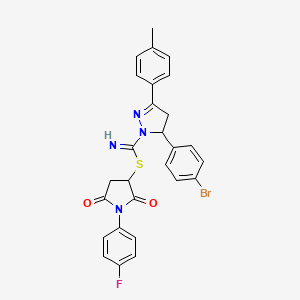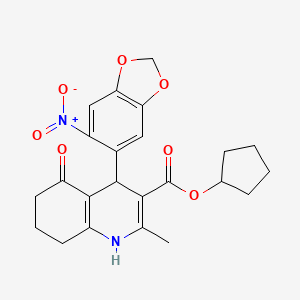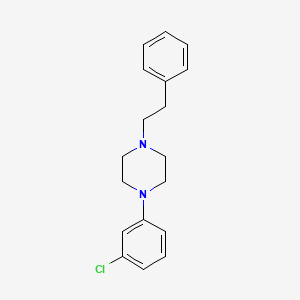![molecular formula C16H17Cl2NO2S3 B5103019 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in scientific research. DBeQ is a member of the benzenesulfonamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide works by inhibiting the activity of the heat shock protein 90 (Hsp90) chaperone complex, which is involved in the folding and stabilization of a variety of client proteins, including many oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide destabilizes these client proteins and leads to their degradation, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and it has also been shown to have anti-inflammatory effects. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and survival.
实验室实验的优点和局限性
One of the main advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide for lab experiments is its potency and specificity. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to be a highly potent inhibitor of Hsp90, with an IC50 value in the nanomolar range. It is also highly specific for Hsp90, with little to no activity against other heat shock proteins. However, one limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. Another area of interest is the investigation of the role of Hsp90 in other diseases and conditions, such as neurodegenerative diseases and cardiovascular disease. Additionally, the potential use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide as a therapeutic agent in human clinical trials is an area of active investigation.
合成方法
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzenesulfonyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of microwave irradiation.
科学研究应用
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.
属性
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S3/c1-22-13-3-5-14(6-4-13)24(20,21)19-8-9-23-11-12-2-7-15(17)16(18)10-12/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMOTLZUHEVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)


![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

